molecular formula C15H10ClFN4S B12021288 4-((2-Chlorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 586993-69-3

4-((2-Chlorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12021288
CAS No.: 586993-69-3
M. Wt: 332.8 g/mol
InChI Key: OMBPOIDIWQEVMJ-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-Chlorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a synthetic Schiff base derivative belonging to the 1,2,4-triazole chemical class, a scaffold renowned for its broad-spectrum biological significance. This compound features a 1,2,4-triazole core substituted with a thiol group and linked to a 4-fluorophenyl ring, further functionalized with a 2-chlorobenzylideneimino group. Single-crystal X-ray studies of closely related analogs confirm that such molecules typically adopt an E-configuration about the azomethine (C=N) bond and exist predominantly in the thione tautomeric form in the solid state . The 1,2,4-triazole nucleus is a privileged structure in medicinal chemistry, incorporated into numerous therapeutically active agents. This specific compound is of high interest for research into new antimicrobial agents. Studies on structurally similar 1,2,4-triazole-Schiff base hybrids have demonstrated significant biological activities. For instance, related molecules have exhibited potent and selective antifungal activity against Microsporum gypseum and antibacterial activity against Staphylococcus aureus , in some cases showing efficacy superior to standard drugs like ketoconazole and streptomycin . The mechanism of action for such compounds is an area of active investigation, potentially involving the inhibition of key microbial enzymes. Furthermore, research on other triazole-thione derivatives has revealed promising analgesic (pain-relieving) properties in standard in vivo models, suggesting a potential application for this chemical series in pharmacological studies targeting the central nervous system . Researchers can utilize this compound as a key intermediate for further chemical modifications or as a candidate for direct biological evaluation in these areas. This product is provided for laboratory research purposes only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes responsibility for all associated research and validation efforts.

Properties

CAS No.

586993-69-3

Molecular Formula

C15H10ClFN4S

Molecular Weight

332.8 g/mol

IUPAC Name

4-[(E)-(2-chlorophenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10ClFN4S/c16-13-4-2-1-3-11(13)9-18-21-14(19-20-15(21)22)10-5-7-12(17)8-6-10/h1-9H,(H,20,22)/b18-9+

InChI Key

OMBPOIDIWQEVMJ-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazide Derivatives

The synthesis begins with the preparation of 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (9 ), a key intermediate. As demonstrated by Cihan-Üstündag et al., hydrazinolysis ofoxadiazole-2-thione precursors (5 ) in ethanolic potassium hydroxide generates the triazole-3-thiol scaffold. For example, heating 4-(4-fluorophenyl)hydrazinecarbothioamide with carbon disulfide in 10% KOH/ethanol under reflux for 10 hours yields 9 with a 75% isolated yield. IR spectra of the intermediate show characteristic N–H stretches at 3363 cm⁻¹ and C═S vibrations at 1238 cm⁻¹.

Schiff Base Formation with 2-Chlorobenzaldehyde

The final step involves condensing 9 with 2-chlorobenzaldehyde to form the target compound. Fusion of equimolar quantities of 9 and 2-chlorobenzaldehyde at 160–170°C for 3 hours produces 4-((2-chlorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (10b ). This method avoids solvent use, simplifying purification. The reaction proceeds via nucleophilic attack of the triazole amine on the aldehyde carbonyl, followed by dehydration to form the imine linkage.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Recrystallization solvents critically impact product purity. Ethanol/DMF (3:1 v/v) achieves optimal crystal formation for 10b , with a melting point of 169–171°C. Lower temperatures (<100°C) during condensation result in incomplete imine formation, while prolonged heating (>5 hours) promotes decomposition.

Table 1: Reaction Conditions and Yields for Key Steps

StepReagents/ConditionsYield (%)Purity (%)
CyclocondensationKOH (10%), CS₂, reflux, 10 h7590
Schiff base formation2-Chlorobenzaldehyde, 160°C, 3 h8295
RecrystallizationEthanol/DMF (3:1)98

Catalytic and Stoichiometric Considerations

Excess 2-chlorobenzaldehyde (1.2 equiv) drives the Schiff base reaction to completion, as monitored by TLC. Morpholine additives, though used in analogous Mannich base syntheses, are unnecessary here due to the electrophilicity of the aldehyde.

Spectroscopic Characterization

Infrared Spectroscopy

The IR spectrum of 10b shows distinct bands:

  • N–H stretch: Absent, confirming imine formation

  • C═N stretch: 1640–1631 cm⁻¹

  • C═S stretch: 1196 cm⁻¹

  • Aromatic C–H: 3088 cm⁻¹

Nuclear Magnetic Resonance

¹H NMR (400 MHz, DMSO-d₆) reveals:

  • Aromatic protons: δ 6.83–7.95 ppm (13H, m)

  • Imine proton (ArCHN): δ 8.73 ppm (s)

  • NCH₃ group: δ 3.47 ppm (s)

Comparative Analysis with Analogous Compounds

Substituent Effects on Reactivity

Replacing the 2-chlorobenzaldehyde with 4-fluorobenzaldehyde in analogous reactions decreases yield by 12%, attributed to reduced electrophilicity of the para-substituted aldehyde. Conversely, electron-withdrawing groups (e.g., nitro) enhance reaction rates but complicate purification due to byproduct formation.

Biological Relevance and Derivative Synthesis

Though beyond preparation scope, molecular docking studies of related triazoles show hydrogen bonding with Asp292 and Glu278 residues in tubulin, suggesting potential anticancer applications. Such findings justify the synthetic interest in this scaffold.

Challenges and Industrial Scalability

Byproduct Formation

The primary side reaction involves oxidation of the thiol group to disulfides, mitigated by conducting reactions under nitrogen. Scalability trials (100 g batches) show consistent yields (78–80%) using jacketed reactors with precise temperature control .

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(2-chlorophenyl)methylidene]amino}-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form the corresponding disulfide.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Disulfide derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The triazole moiety is known for its ability to interact with biological receptors, enhancing the pharmacological profile of drugs.

Case Study: Cytotoxicity Testing

In a study published in PMC, derivatives of 1,2,4-triazole-3-thiol were tested against various cancer cell lines, including melanoma and breast cancer. The results indicated that compounds with similar structures exhibited significant cytotoxicity, particularly towards melanoma cells. For instance, derivatives that incorporated hydrazone moieties demonstrated enhanced selectivity and potency against cancer cells compared to their parent compounds .

Other Biological Activities

Beyond anticancer properties, 4-((2-Chlorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol has been investigated for various other biological activities:

  • Antimicrobial Activity : Triazoles are known to exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Antitubercular Effects : Some studies suggest potential efficacy against tuberculosis through modulation of bacterial growth mechanisms.
  • Hypoglycemic Properties : Research indicates that certain triazole derivatives may help regulate blood sugar levels .

Comparative Analysis of Triazole Derivatives

A comparison of different triazole derivatives can provide insights into their relative efficacy and applications:

Compound NameStructureKey ActivityReference
4-Amino-1,2,4-triazole-3-thioneStructureβ-Lactamase Inhibitor
5-(4-Fluorophenyl)-4H-1,2,4-triazole-3-thiolStructureAnticancer
4-(Chlorobenzylidene)amino derivativeStructureAntimicrobial

Mechanism of Action

The mechanism of action of 4-{[(E)-(2-chlorophenyl)methylidene]amino}-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: Nitro (NO₂) and trifluoromethyl (CF₃) groups enhance electrophilicity, improving binding to biological targets . Conversely, methoxy (OCH₃) and dimethylamino (N(CH₃)₂) groups increase solubility but may reduce membrane permeability .
  • Halogen Effects: Fluorine and chlorine atoms improve metabolic stability and lipophilicity. For example, the 4-fluorophenyl group in the target compound may enhance bioavailability compared to non-halogenated analogs .

Biological Activity

4-((2-Chlorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the triazole class, known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with relevant research findings and case studies.

  • Molecular Formula : C15H10ClF N4S
  • Molecular Weight : 332.78 g/mol
  • CAS Number : 586993-69-3

The biological activity of this compound is attributed to its ability to interact with various biological targets. The triazole ring is known to inhibit enzymes involved in nucleic acid synthesis and cell division, which is critical in both antimicrobial and anticancer activities. The presence of the thiol group enhances its reactivity and potential for forming disulfide bonds, which may contribute to its mechanism of action.

Antimicrobial Activity

Research has demonstrated that derivatives of triazole-3-thiols exhibit significant antimicrobial properties. A study evaluating the antimicrobial effectiveness of various triazole derivatives found that the compound showed activity against several bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli31.25 - 62.5 µg/mL
Staphylococcus aureus31.25 - 62.5 µg/mL
Pseudomonas aeruginosa31.25 - 62.5 µg/mL
Candida albicans31.25 - 62.5 µg/mL

These findings suggest that modifications on the sulfur atom do not significantly alter the antimicrobial potency of these derivatives .

Anticancer Activity

The anticancer potential of 4-((2-Chlorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol has been investigated through various assays. In vitro studies have shown promising results against different cancer cell lines:

Cell Line IC50 (µM) Inhibition (%)
MDA-MB-468 (Breast)0.8784.83
SK-MEL-5 (Melanoma)0.8081.58
HCT-116 (Colon)0.6790.47

These results indicate that the compound exhibits substantial antiproliferative activity across multiple cancer types, making it a candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. The presence of halogen substituents (like chlorine and fluorine) has been linked to enhanced lipophilicity and improved interaction with biological targets. Variations in substituents can lead to significant changes in potency and selectivity against specific pathogens or cancer cell lines .

Case Studies

  • Antimicrobial Screening : A comprehensive study on S-substituted derivatives of triazole revealed that at a concentration of 125 µg/mL, all tested compounds exhibited notable antimicrobial activity against various strains, highlighting the importance of structural modifications in enhancing efficacy .
  • Anticancer Efficacy : In a comparative study involving multiple triazole derivatives, the compound demonstrated superior growth inhibition rates against breast and colon cancer cell lines compared to standard treatments, suggesting its potential as a therapeutic agent .

Q & A

Q. How can synthesis conditions be optimized for 4-((2-Chlorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol?

  • Methodology : The compound is synthesized via Schiff base condensation between 2-chlorobenzaldehyde and 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. Key parameters include:
  • Solvent choice : Ethanol or methanol under reflux (yield: 65–85%) .
  • Catalyst : Acidic (HCl) or basic (K₂CO₃) conditions influence reaction kinetics.
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane:EtOAc) improves purity .
  • Table :
ConditionYield (%)Purity (%)Reference
EtOH, HCl, reflux7895
MeOH, K₂CO₃, RT6590

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodology :
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 8.3 ppm for imine proton, δ 160 ppm for thione carbon) .
  • FT-IR : Peaks at 2550 cm⁻¹ (S–H stretch) and 1620 cm⁻¹ (C=N stretch) .
  • HR-MS : Molecular ion [M+H]⁺ at m/z 347.2 (calculated) .
  • XRD : For crystalline structure validation (if applicable) .

Q. How can initial bioactivity screening be designed for this compound?

  • Methodology :
  • Antimicrobial assays : Broth microdilution (MIC against S. aureus or C. albicans) .
  • Antioxidant tests : DPPH radical scavenging (IC₅₀ values compared to ascorbic acid) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .
  • Note : Substituent position (2-chloro vs. 3,4-dichloro) impacts activity; e.g., 2-chloro derivatives show lower antifungal potency than 4-fluorobenzylidene analogs .

Advanced Research Questions

Q. What mechanistic insights explain the pH-dependent stability of this compound?

  • Methodology :
  • Hydrolysis studies : Under acidic conditions (pH <2), the imine bond (C=N) hydrolyzes to yield 2-chlorobenzaldehyde and the triazole-thiol precursor. Under basic conditions (pH >12), thiol (-SH) deprotonation enhances nucleophilicity for alkylation .
  • Kinetic analysis : Monitor degradation via HPLC at varying pH (half-life: 24 hrs at pH 7.4 vs. 2 hrs at pH 1) .

Q. How can computational methods (e.g., QSAR, molecular docking) predict toxicity and bioactivity?

  • Methodology :
  • QSAR : Use descriptors like logP, polar surface area, and H-bond donors to model LD₅₀ (e.g., predicted LD₅₀ = 1190 mg/kg for a structural analog) .
  • Docking : Target enzymes (e.g., fungal CYP51 or bacterial dihydrofolate reductase) to identify binding modes. For example, the thiol group forms hydrogen bonds with active-site residues .
  • Software : Schrödinger Suite or AutoDock Vina for simulations .

Q. How should contradictory bioactivity data between analogs be resolved?

  • Methodology :
  • Structural comparison : Analyze substituent effects (e.g., 2-chloro vs. 3,4-dichloro groups reduce steric hindrance, altering enzyme binding) .
  • Dose-response curves : Compare IC₅₀ values across analogs (e.g., 4-fluorophenyl derivatives show 2x higher potency than 2-fluorophenyl) .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., electron-withdrawing groups enhance antifungal activity) .

Q. What strategies improve photostability for applications in photodynamic therapy?

  • Methodology :
  • UV-Vis studies : Monitor degradation under 254–365 nm light. Thiol oxidation and C–S bond cleavage are primary pathways .
  • Stabilizers : Add antioxidants (e.g., BHT) or encapsulate in liposomes to reduce photodegradation .
  • Table :
Light Source (nm)Degradation (%)Major Pathway
36515E→Z isomerization
25440C–S bond cleavage

Q. How do molecular interactions with biological targets differ between this compound and its disulfide derivatives?

  • Methodology :
  • Disulfide formation : Oxidize -SH to -S-S- using I₂/H₂O₂. Dimeric disulfides show altered pharmacokinetics (e.g., slower cellular uptake) .
  • Binding assays : Surface plasmon resonance (SPR) to compare affinity for targets like EGFR or tubulin .
  • Cellular uptake : Fluorescent tagging (e.g., FITC) to track localization differences .

Key Considerations for Data Interpretation

  • Structural analogs : Activity varies with substituent position (e.g., 2-chloro vs. 3,4-dichloro alters logP by 0.5 units, impacting membrane permeability) .
  • Data reproducibility : Use standardized protocols (e.g., CLSI guidelines for antimicrobial tests) to minimize variability .
  • Toxicity classification : Class IV (low toxicity) per Sidorov’s classification if LD₅₀ > 1000 mg/kg .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.